(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]pentanoate
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Overview
Description
The compound with the identifier “(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]pentanoate” is a chemical entity listed in the PubChem database
Preparation Methods
The synthetic routes for (2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]pentanoate involve specific reaction conditions and reagents. The preparation methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to obtain the compound in high purity and yield.
Chemical Reactions Analysis
(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]pentanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents to modify the chemical structure of the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions: The reactions typically involve common reagents such as acids, bases, and solvents, and are carried out under specific temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]pentanoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, this compound is used to study its effects on biological systems and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential medicinal properties and its use in drug development.
Industry: this compound is used in various industrial applications, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]pentanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, leading to a series of biochemical reactions that result in the desired therapeutic or chemical outcome. The exact molecular targets and pathways involved may vary depending on the specific application of the compound.
Comparison with Similar Compounds
(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]pentanoate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 2632: A compound with similar chemical properties but different applications.
CID 6540461: Another compound with comparable chemical structure but distinct biological effects.
CID 5362065: A compound with similar reactivity but different industrial uses.
CID 5479530: A compound with analogous chemical behavior but unique medicinal properties.
Properties
IUPAC Name |
(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O4/c11-8(14)4-3-7(10(16)17)13-9(15)6-2-1-5-12-6/h6-7,12H,1-5H2,(H2,11,14)(H,13,15)(H,16,17)/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAQGFGGJSLLHE-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC([NH2+]C1)C(=O)NC(CCC(=O)N)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([NH2+]C1)C(=O)N[C@@H](CCC(=O)N)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18668-08-1 |
Source
|
Record name | L-Prolyl-L-glutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18668-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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